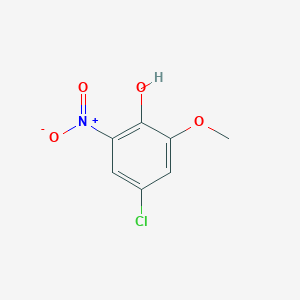

4-Chloro-2-methoxy-6-nitrophenol

Description

Significance of Aryl Nitrophenols in Organic Chemistry

Aryl nitrophenols are foundational building blocks in organic synthesis. nih.gov The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on an aromatic ring imparts unique reactivity to these molecules. The hydroxyl group is a strong activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. learncbse.inbyjus.com This interplay of electronic effects makes them versatile intermediates. Nitrophenols are precursors for a variety of industrially important chemicals, including dyes, pharmaceuticals, and agrochemicals. researchgate.netwikipedia.org For instance, p-nitrophenol is a key precursor to the analgesic paracetamol. wikipedia.org The reduction of the nitro group to an amino group provides access to aminophenols, which are also valuable synthetic intermediates. wikipedia.org

Contextualization of 4-Chloro-2-methoxy-6-nitrophenol within Phenolic Chemical Space

This compound belongs to the family of substituted phenols, which are characterized by a hydroxyl group attached to a benzene (B151609) ring. The presence of a chlorine atom, a methoxy (B1213986) group, and a nitro group on the phenolic ring of this specific compound places it within the subgroup of halogenated and methoxylated nitrophenols. These substituents significantly influence the compound's physical and chemical properties. The chlorine and nitro groups are electron-withdrawing, while the methoxy group is electron-donating. learncbse.in This combination of functional groups makes this compound a unique molecule with specific reactivity and potential applications.

Fundamental Principles of Aromatic Nitration and Phenol (B47542) Functionalization

The synthesis of nitrophenols primarily involves the electrophilic aromatic substitution reaction known as nitration. byjus.com For phenols, this reaction is typically carried out using dilute nitric acid at low temperatures to yield a mixture of ortho and para isomers. byjus.com The hydroxyl group's strong activating nature facilitates this reaction, often without the need for a strong acid catalyst like sulfuric acid, which is typically required for the nitration of less activated aromatic compounds like benzene. masterorganicchemistry.com However, direct nitration of phenol can lead to over-reaction and the formation of tarry by-products due to oxidative decomposition. libretexts.org

Phenol functionalization encompasses a broader range of reactions that introduce various functional groups onto the phenolic ring. acs.orgacs.org These reactions are crucial for synthesizing a diverse array of substituted phenols with tailored properties. acs.orgacs.org Controlling the regioselectivity (the position of the new substituent) is a key challenge in phenol functionalization due to the high reactivity of the ortho and para positions. nih.gov Modern synthetic methods often employ directing groups or specific catalysts to achieve high selectivity. nih.govnih.gov

Current Research Landscape and Emerging Directions in Nitrophenol Chemistry

Current research in nitrophenol chemistry is focused on several key areas. The development of more efficient and environmentally friendly methods for their synthesis is a major goal. This includes the use of milder nitrating agents and green solvents. researchgate.net There is also significant interest in the application of nitrophenols as building blocks for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.govinnospk.com Furthermore, the photochemical properties of nitrophenols are being explored for applications in areas such as environmental remediation, as some nitrophenols can be degraded by photolysis. mdpi.comnih.gov The study of the metabolism of chloronitrophenols by microorganisms is another active area of research, with potential applications in bioremediation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIWFXNPHQZWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 4 Chloro 2 Methoxy 6 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei within a molecule. For 4-Chloro-2-methoxy-6-nitrophenol, ¹H and ¹³C NMR studies are instrumental in confirming the substitution pattern on the phenyl ring and identifying the functional groups.

For instance, in related compounds like 4-chlorophenol (B41353), the aromatic protons appear as doublets in the range of δ 7.19 and 6.77 ppm. rsc.org The presence of a methoxy (B1213986) group, as seen in 3-methoxyphenol, typically gives rise to a singlet around δ 3.77 ppm. rsc.org The nitro group, being strongly electron-withdrawing, would significantly influence the chemical shifts of the adjacent aromatic protons, causing them to resonate at a lower field. The phenolic hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of related structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | d | ~2-3 |

| H-5 | 7.0 - 7.3 | d | ~2-3 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -OH | Variable | br s | - |

Note: This data is predictive and requires experimental verification.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Based on data from related compounds such as 4-chlorophenol and various methoxyphenols, the expected chemical shifts can be estimated. rsc.org The carbon atoms attached to the electron-withdrawing chloro, nitro, and hydroxyl/methoxy groups will have their resonances shifted to lower fields.

A projected ¹³C NMR data table is provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 145 - 150 |

| C-2 (C-OCH₃) | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 (C-Cl) | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 (C-NO₂) | 135 - 140 |

| -OCH₃ | 55 - 60 |

Note: This data is predictive and requires experimental verification.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These techniques would definitively establish the connectivity within the molecule and confirm the substitution pattern of the aromatic ring. However, specific 2D NMR data for this compound is not currently available in the surveyed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the methoxy C-H stretching will be observed in the 2850-2960 cm⁻¹ range.

N-O stretching: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-ether and phenolic C-O stretching bands will appear in the 1200-1260 cm⁻¹ and 1180-1260 cm⁻¹ regions, respectively.

C-Cl stretching: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

While a specific FT-IR spectrum for this compound is not available, studies on related compounds like 2,4-dichloro-6-nitrophenol (B1219690) have shown these characteristic bands. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by the vibrational modes of its functional groups. The symmetric vibrations, such as the symmetric stretch of the nitro group and the ring breathing modes of the benzene (B151609) ring, are often more intense in the Raman spectrum.

Analysis of nitrophenol isomers has shown that the asymmetric and symmetric stretching vibrations of the nitro group are prominent in their Raman spectra. spectroscopyonline.com For instance, in p-nitrophenol, these are observed at 1333 cm⁻¹ and 1430 cm⁻¹, respectively. spectroscopyonline.com The C-H deformation modes are also readily identifiable. spectroscopyonline.com The Raman spectrum serves as a valuable molecular fingerprint for identification and structural analysis.

A powerful approach for the detailed assignment of vibrational spectra involves the correlation of experimental data with theoretical calculations, typically using Density Functional Theory (DFT). This methodology has been successfully applied to related molecules like 2,4-dichloro-6-nitrophenol. nih.gov

The process involves optimizing the molecular geometry of this compound using a suitable DFT functional and basis set. Subsequently, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other computational approximations. nih.gov The comparison between the experimental (FT-IR and Raman) and scaled theoretical vibrational frequencies allows for a confident and detailed assignment of the observed spectral bands to specific molecular vibrations. nih.gov Such studies provide deep insights into the molecule's vibrational dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. nih.gov Techniques such as Orbitrap-based HRMS can achieve mass accuracies of less than 5 ppm, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound, with a chemical formula of C₇H₆ClNO₄, the theoretical monoisotopic mass can be calculated with high precision.

The molecular ion of this compound would also exhibit a characteristic isotopic pattern due to the presence of a chlorine atom. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. miamioh.edu This results in the appearance of two peaks in the mass spectrum for the molecular ion, separated by two mass units (M and M+2), with a relative intensity ratio of about 3:1, which is a distinctive signature for a monochlorinated compound. miamioh.eduyoutube.com

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₇H₆ClNO₄)

| Ion | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ (with ³⁵Cl) | 202.9935 | 100.0 |

| [M+1]⁺ | 203.9968 | 7.6 |

| [M+2]⁺ (with ³⁷Cl) | 204.9905 | 32.0 |

Note: This table represents a simplified theoretical isotopic pattern.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing a unique fingerprint that can be used for structural confirmation. youtube.com The fragmentation of nitrophenols often follows predictable pathways. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org

For this compound, the fragmentation is expected to be influenced by the nitro, chloro, and methoxy functional groups. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) or nitric oxide (NO). libretexts.orgresearchgate.net The presence of a methoxy group can lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The chloro group is a stable substituent and may remain on the aromatic ring in many of the fragment ions.

Expected Fragmentation Pathways:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), resulting in a fragment ion.

Loss of NO: The rearrangement of the molecular ion can lead to the elimination of a neutral nitric oxide molecule (NO), a characteristic fragmentation for ortho-nitrophenols. libretexts.org

Loss of CH₃: The cleavage of the O-CH₃ bond in the methoxy group can result in the loss of a methyl radical.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another possible fragmentation pathway. youtube.com

Collision-induced dissociation studies on deprotonated nitrophenols have shown that common fragments include the loss of NO•. researchgate.net The mass spectra of related compounds like 2-chloro-4-nitrophenol (B164951) and 2-chloro-6-nitrophenol, formed during the oxidation of 2-chlorophenol, also provide insights into expected fragmentation. nih.gov

Table 2: Plausible Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure/Loss |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - NO]⁺ | Loss of nitric oxide |

| [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| [M - HCl]⁺ | Loss of hydrogen chloride |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the nitrophenol system.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the nitro and hydroxyl groups. The absorption maxima (λmax) are influenced by the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, and the hydroxyl and methoxy groups, being electron-donating groups, significantly affect the electronic distribution in the aromatic ring.

The absorption spectra of nitrophenols typically exhibit bands in the UV and visible regions. rsc.org For instance, various nitrophenols show absorption in the 200–400 nm range. rsc.org The exact position and intensity of the absorption maxima depend on the substitution pattern.

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. sciencepublishinggroup.com For nitrophenols, a change in solvent polarity can lead to shifts in the absorption maxima. researchgate.netrsc.org Polar solvents can stabilize the excited state more than the ground state (or vice-versa), leading to a shift in the absorption wavelength.

A notable solvent effect for phenols is the shift in absorption upon changes in pH. rsc.org In basic solutions, the phenolic proton is abstracted, forming a phenolate (B1203915) anion. This increases the electron-donating ability of the oxygen, leading to a bathochromic (red) shift in the absorption maximum. rsc.org This effect is well-documented for various nitrophenols and would be expected for this compound as well. rsc.orgresearchgate.netrsc.org Studies on other nitrophenols have shown that the deprotonated species (nitrophenolates) exhibit significant redshifts in their absorption spectra. rsc.orgnih.gov

Table 3: Expected UV-Vis Absorption Characteristics

| Condition | Expected λmax Range | Electronic Transition |

| Neutral/Acidic Solution | 300-400 nm | π → π |

| Basic Solution (Phenolate form) | > 400 nm | π → π |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the benzene ring and the orientation of the chloro, methoxy, and nitro substituents relative to the ring.

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure of a compound like this compound would be achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the unit cell dimensions (a, b, c, α, β, γ), which define the fundamental repeating unit of the crystal lattice, and the determination of the spatial arrangement of all atoms within that unit.

While specific experimental data for this compound is not present in the reviewed literature, a study on the analogous compound, 4-allyl-2-methoxy-6-nitrophenol, revealed that it crystallizes in the centrosymmetric space group P-1 with three independent molecules in the asymmetric unit. It is plausible that this compound would also crystallize in a common space group, with its unit cell parameters reflecting the size and shape of the molecule. For illustrative purposes, the crystallographic data for the related compound 4-allyl-2-methoxy-6-nitrophenol is presented below.

Interactive Table: Crystal Data and Structure Refinement for 4-allyl-2-methoxy-6-nitrophenol

| Parameter | Value |

| Empirical formula | C10H11NO4 |

| Formula weight | 209.20 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 10.134(3) |

| b (Å) | 11.530(3) |

| c (Å) | 13.319(4) |

| α (°) | 86.13(2) |

| β (°) | 73.08(2) |

| γ (°) | 79.25(2) |

| Volume (ų) | 1459.1(7) |

| Z | 6 |

| Density (calculated) (Mg/m³) | 1.428 |

Analysis of Intermolecular Interactions

The stability and packing of molecules within a crystal are dictated by a network of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated.

A prominent feature in the crystal structure of related nitrophenols is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the oxygen atoms of the adjacent nitro group, forming an S(6) ring motif. This interaction significantly influences the conformation of the molecule.

In addition to intramolecular forces, intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing. In the case of 4-allyl-2-methoxy-6-nitrophenol, C—H···O hydrogen bonds connect the molecules. It is highly probable that similar C—H···O interactions, involving the methoxy and nitro groups as acceptors, would be observed in the crystal structure of this compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is its three-dimensional arrangement adopted within the crystal lattice. For this compound, the conformation would be largely influenced by the steric and electronic effects of its substituents.

The presence of the bulky chloro and nitro groups ortho to the hydroxyl and methoxy groups, respectively, would likely lead to some degree of torsion or out-of-plane twisting to minimize steric hindrance. The aforementioned intramolecular hydrogen bond between the hydroxyl and nitro groups would enforce a degree of planarity in that region of the molecule. The orientation of the methoxy group relative to the benzene ring would also be a key conformational feature.

A detailed conformational analysis would involve the measurement of key torsion angles within the molecule, as determined from the refined crystal structure data. This would provide a quantitative description of the molecular shape in the solid state.

Computational Chemistry and Theoretical Modelling of 4 Chloro 2 Methoxy 6 Nitrophenol

Quantum Mechanical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of a wide range of molecular properties. For substituted phenols, DFT, particularly using hybrid functionals like B3LYP, has proven effective in predicting molecular geometries and vibrational frequencies with high accuracy.

Optimized Geometries and Electronic Structure Calculations

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Chloro-2-methoxy-6-nitrophenol can be calculated. These calculations would reveal a nearly planar benzene (B151609) ring, with the substituents—chloro, methoxy (B1213986), nitro, and hydroxyl groups—oriented to minimize steric hindrance and optimize electronic interactions. An important structural feature in similar nitrophenols is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group, which significantly influences the molecule's conformation and properties.

Table 1: Representative Calculated Geometric Parameters for Substituted Phenols (Note: This table illustrates typical data obtained from DFT calculations for similar compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 | |

| C-O (methoxy) | 1.36 | |

| O-CH3 | 1.43 | |

| C-N | 1.47 | |

| N-O | 1.23 | |

| C-O (hydroxyl) | 1.35 | |

| O-H | 0.97 | |

| C-C-C (ring) | ~120 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For a molecule like this compound, the HOMO is typically distributed over the electron-rich phenol (B47542) ring and the methoxy group, while the LUMO is primarily localized on the electron-withdrawing nitro group. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for applications in areas like nonlinear optics.

Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

In this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the nitro and hydroxyl groups, making them the primary sites for electrophilic interactions. researchgate.netnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack. researchgate.net This analysis provides a clear and intuitive guide to the molecule's reactive behavior. researchgate.netnih.gov

Natural Bond Orbital (NBO) and Hirshfeld Surface Analyses for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, it identifies the specific atoms involved in interactions and their relative importance. nih.govnih.gov For similar molecules, Hirshfeld analysis reveals that interactions such as H···H, O···H, and C···H are the most significant contributors to crystal packing. nih.gov The analysis can also identify and characterize specific hydrogen bonds and π–π stacking interactions, which govern the supramolecular assembly of the compound in the solid state. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound (Note: This data is for 4-allyl-2-methoxy-6-nitrophenol and serves as an illustrative example.) nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.6 |

| O···H/H···O | 37.7 |

| C···H/H···C | 12.5 |

Prediction of Global Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. For instance, chemical hardness (η) is a measure of resistance to change in electron distribution, and it is related to the HOMO-LUMO gap. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in various chemical environments.

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra). researchgate.netijrte.org By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. Comparing this with an experimental spectrum helps in the precise assignment of vibrational bands to specific functional groups and motions within the molecule. nih.govresearchgate.netijrte.org For this compound, characteristic peaks for O-H, N-O, C-Cl, and C-O stretching, as well as aromatic ring vibrations, would be identified and assigned.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides the means to predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), offering valuable insights that complement experimental data. For this compound, theoretical NMR parameters can be calculated using quantum chemical methods, most notably Density Functional Theory (DFT).

The process typically involves the geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, are presented below. These values are influenced by the electronic environment of each nucleus, which is shaped by the interplay of the electron-withdrawing nitro and chloro groups and the electron-donating methoxy group.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Phenolic) | 10.5 - 11.0 | C-OH | 148 - 152 |

| H (Aromatic) | 7.0 - 7.5 | C-OCH₃ | 145 - 149 |

| H (Methoxy) | 3.9 - 4.2 | C-NO₂ | 135 - 139 |

| C-Cl | 130 - 134 | ||

| C (Aromatic) | 115 - 120 | ||

| C (Methoxy) | 56 - 60 |

Note: The predicted values are illustrative and based on typical ranges observed for similarly substituted phenols.

Computational Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed using DFT methods, can predict these vibrational frequencies and their corresponding intensities. This theoretical spectrum serves as a powerful tool for the interpretation and assignment of experimental spectra.

For this compound, a frequency calculation on the optimized geometry would yield a set of vibrational modes. These modes can be visualized to understand the nature of the atomic motions involved, such as stretching, bending, and torsional vibrations. Key characteristic vibrational frequencies for the functional groups present in the molecule are of particular interest. A study on the related compound 4-allyl-2-methoxy-6-nitrophenol showed an O-H stretching vibration at 3235 cm⁻¹ and a strong nitro group stretching vibration at 1537 cm⁻¹. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Intramolecularly H-bonded) | 3200 - 3300 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Methoxy) | 2900 - 3000 |

| N=O Asymmetric Stretch | 1530 - 1570 |

| N=O Symmetric Stretch | 1330 - 1370 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch (Phenolic) | 1200 - 1280 |

| C-O Stretch (Methoxy) | 1000 - 1100 |

| C-Cl Stretch | 700 - 800 |

Note: These are anticipated frequency ranges based on computational studies of analogous compounds.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the wavelength of maximum absorption (λmax) and the intensity of the absorption bands can be estimated.

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions associated with the aromatic ring and the nitro and hydroxyl/methoxy functional groups. The presence of these substituents significantly influences the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. For instance, studies on 4-nitrophenol (B140041) show a significant absorption peak around 320 nm, which can shift depending on the molecular environment. researchgate.netrsc.org

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Electronic Transition |

| ~350 - 400 | > 0.1 | π → π* (HOMO to LUMO) |

| ~300 - 340 | < 0.1 | n → π* |

Note: These predictions are based on TD-DFT calculations on structurally related nitrophenol compounds.

Conformational Analysis and Tautomeric Equilibrium Investigations

The three-dimensional structure and relative stability of different conformers and tautomers are crucial for understanding a molecule's reactivity and properties. Computational methods are indispensable for exploring the potential energy surface of a molecule.

Potential Energy Surface Scans for Conformational Isomers

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, the key rotational degrees of freedom are associated with the hydroxyl and methoxy groups. A potential energy surface (PES) scan involves systematically changing the dihedral angles of these groups and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states connecting them. A study on 2-methoxy-5-nitrophenol (B41512) has utilized such PES scans to investigate the rotational barriers of the hydroxyl and methoxy groups. rsc.org

The relative energies of the conformers of this compound would be determined by steric and electronic interactions between the substituents on the benzene ring.

Assessment of Intramolecular Hydrogen Bonding Effects on Molecular Stability and Structure

A significant structural feature of this compound is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group. osti.govresearchgate.netnih.gov This interaction can significantly influence the molecule's conformation, stability, and spectroscopic properties.

Computational analysis can quantify the strength of this hydrogen bond through various methods, including the Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and by calculating the energy difference between the hydrogen-bonded conformer and a hypothetical non-bonded conformer. The presence of this intramolecular hydrogen bond is expected to lead to a more planar and stable structure. Theoretical investigations on similar molecules, such as 2-halophenols, have provided insights into the nature and strength of such interactions. rsc.org

Aromaticity Indices for Benzene Ring System Characterization (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. It evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character.

For this compound, the HOMA index can be calculated from the optimized geometry of the benzene ring. The electron-withdrawing and electron-donating substituents are expected to cause some degree of bond length alternation, which would be reflected in the HOMA value. This analysis provides a quantitative measure of the aromatic character of the substituted benzene ring.

Advanced Theoretical Investigations

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. These studies, typically employing quantum chemical calculations, can predict key parameters that govern a molecule's NLO response. These parameters include the electric dipole moment (µ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these values, particularly the first-order hyperpolarizability, indicates the potential of a compound to exhibit significant NLO effects.

Therefore, a quantitative analysis and detailed discussion of the NLO properties of this compound based on published theoretical predictions cannot be provided at this time. Further computational research would be required to elucidate the specific NLO characteristics of this compound.

Environmental Chemistry and Degradation Pathways of 4 Chloro 2 Methoxy 6 Nitrophenol

Chemical and Physico-Chemical Degradation Processes

The degradation of nitrophenolic compounds in the environment is often driven by abiotic processes, particularly those involving strong oxidants. These chemical reactions can break down the complex aromatic structure into simpler, less harmful substances.

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize organic pollutants. nih.gov These processes, including ozonation, UV/H₂O₂, and Fenton-based reactions, have been shown to be effective in degrading various nitrophenols. tandfonline.comtandfonline.comresearchgate.net

Ozonation, the treatment with ozone (O₃), can degrade nitrophenols through two primary mechanisms. At acidic pH, the reaction is dominated by the direct electrophilic attack of the O₃ molecule on the aromatic ring, which is often slow for rings substituted with electron-withdrawing groups like the nitro group (-NO₂). tandfonline.comnih.gov As pH increases, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals. nih.govbioline.org.br These radicals are powerful, non-selective oxidants that react rapidly with organic compounds, leading to faster degradation rates. bioline.org.br For p-nitrophenol, the initial attack of ozone is proposed to occur at the meta position relative to the nitro group, leading to hydroxylated intermediates like 4-nitrocatechol (B145892). tandfonline.com

Other AOPs combine different agents to enhance hydroxyl radical production. The UV/H₂O₂ process uses ultraviolet light to cleave hydrogen peroxide into •OH radicals. The Fenton (Fe²⁺/H₂O₂) and photo-Fenton (UV/Fe²⁺/H₂O₂) processes generate •OH radicals through the iron-catalyzed decomposition of hydrogen peroxide. tandfonline.com Studies on 4-chloro-2-nitrophenol (B165678) (4C2NP) and 4-nitrophenol (B140041) (4-NP) have demonstrated that these AOPs can effectively degrade the parent compound, with the UV/Fenton process often showing the highest efficacy. nih.gov

The oxidative degradation of nitrophenols proceeds through a series of intermediate products before potential mineralization. The identification of these products is key to understanding the reaction pathway.

During the ozonation of p-nitrophenol, primary degradation products identified include hydroxylated aromatics like 4-nitrocatechol and hydroquinone (B1673460). tandfonline.comtandfonline.com Further oxidation leads to the opening of the aromatic ring, forming smaller, short-chain carboxylic acids such as fumaric acid, maleic acid, and oxalic acid, before eventual conversion to CO₂ and water. nih.gov In the degradation of 4-chloro-2-nitrophenol, chlorophenol has been identified as a main intermediate product. bioline.org.brresearchgate.net

The degradation of 4-nitrophenol by the UV/HOCl process has been shown to generate chlorinated intermediates, such as 2-chloro-4-nitrophenol (B164951) and 2,6-dichloro-4-nitrophenol, through electrophilic substitution. mdpi.com Hydroxylated products like 4-nitrocatechol and dinitrated products are also formed. mdpi.com It is plausible that the degradation of 4-Chloro-2-methoxy-6-nitrophenol would follow similar pathways, involving initial hydroxylation, dechlorination, or demethylation, followed by ring cleavage to yield aliphatic acids.

The kinetics of nitrophenol degradation are strongly influenced by environmental conditions, most notably pH. For the ozonation of 4-chloro-2-nitrophenol, the degradation rate significantly increases as the pH is raised from acidic to alkaline conditions. bioline.org.brresearchgate.net For instance, at pH 9, 99.64% of the compound was degraded within the first 5 minutes, compared to 77.35% at pH 3. researchgate.net This is attributed to the increased generation of highly reactive hydroxyl radicals from ozone decomposition at higher pH levels. bioline.org.br

Similar pH dependence is observed in the ozonation of p-nitrophenol, where decomposition is accelerated with an increase in pH. nih.gov The reaction kinetics often follow a pseudo-first-order model, allowing for the calculation of rate constants (k) under different conditions. This modeling is crucial for predicting the persistence of these contaminants and for designing efficient water treatment systems.

The ultimate goal of degradation is the complete mineralization of the organic pollutant into inorganic compounds like CO₂, water, and mineral acids. Total Organic Carbon (TOC) is a measure of the total amount of carbon bound in organic compounds and is used to assess the extent of mineralization. netsolwater.com

Biotransformation and Biodegradation Studies

Bioremediation, which utilizes microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective alternative to chemical treatment methods. jebas.orgresearchgate.net

The genus Arthrobacter has been frequently identified as being capable of degrading various nitrophenolic and chloronitrophenolic compounds. internationalscholarsjournals.com For example, Arthrobacter sp. SJCon was found to utilize 2-chloro-4-nitrophenol (2C4NP) as its sole source of carbon and energy, degrading it with the release of nitrite (B80452) and chloride ions. nih.gov The degradation pathway proceeded via the formation of chlorohydroquinone. nih.gov Another strain, Arthrobacter sp. JS443, degrades p-nitrophenol through a pathway involving 1,2,4-benzenetriol (B23740) and maleylacetic acid. nih.gov Other Arthrobacter species metabolize p-nitrophenol via a hydroquinone pathway. internationalscholarsjournals.comresearchgate.net These findings suggest that bacteria from the Arthrobacter genus are strong candidates for the bioremediation of sites contaminated with complex nitrophenols like this compound.

Elucidation of Enzymatic Degradation Pathways (e.g., Nitro Reduction, Ring Cleavage mediated by dioxygenases)

Detailed research elucidating the specific enzymatic degradation pathways of this compound is not extensively available in the current scientific literature. However, based on the degradation pathways of structurally similar compounds, such as other chloronitrophenols, a theoretical pathway can be proposed. The initial step in the biodegradation of many nitrophenolic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2) by nitroreductase enzymes. This would transform this compound into 4-Chloro-2-methoxy-6-aminophenol.

Following nitro reduction, the aromatic ring may undergo cleavage. This is often mediated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates. Subsequent intra- or extra-diol ring cleavage would break open the aromatic ring, forming aliphatic products that can then enter central metabolic pathways. The presence of both a chlorine and a methoxy (B1213986) group on the aromatic ring of this compound would influence the regioselectivity and efficiency of the enzymatic attack.

Metabolite Profiling in Bioremediation Contexts

Specific metabolite profiling studies for this compound in bioremediation contexts have not been prominently reported. In studies involving the bioremediation of other chloronitrophenols, a common initial metabolite is the corresponding aminophenol, resulting from the reduction of the nitro group. For this compound, the expected initial metabolite would be 4-Chloro-2-methoxy-6-aminophenol.

Further degradation would likely involve dechlorination and demethoxylation, although the sequence of these events can vary depending on the specific microorganisms and environmental conditions. The identification of metabolites is crucial for understanding the degradation pathway and ensuring the complete mineralization of the parent compound to harmless substances like carbon dioxide, water, and inorganic ions. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed for metabolite identification and quantification.

| Potential Metabolite | Expected Precursor | Enzymatic Process |

| 4-Chloro-2-methoxy-6-aminophenol | This compound | Nitroreductase |

| Catecholic intermediates | 4-Chloro-2-methoxy-6-aminophenol | Dioxygenase |

| Aliphatic acids | Catecholic intermediates | Ring cleavage enzymes |

Environmental Fate and Transport Considerations

Persistence and Mobility Predictions in Aquatic and Terrestrial Ecosystems

The environmental persistence and mobility of this compound are influenced by its chemical structure and the physicochemical properties of the surrounding environment. The presence of a chlorinated aromatic ring suggests a degree of recalcitrance to biodegradation, potentially leading to its persistence in soil and water. The nitro group, being electron-withdrawing, can also contribute to the compound's stability.

| Ecosystem Compartment | Predicted Behavior | Governing Factors |

| Aquatic Systems | Potential for persistence, partitioning to sediment | Water solubility, octanol-water partition coefficient (Kow), biodegradation rates |

| Terrestrial Systems | Adsorption to soil organic matter, potential for leaching | Soil composition, organic matter content, water solubility, microbial activity |

Transformation Product Environmental Impact Assessment

An environmental impact assessment of the transformation products of this compound is essential for a complete understanding of its environmental risk. While the parent compound may be of concern, its degradation intermediates could also exhibit toxicity. For instance, the formation of chlorinated anilines or other substituted aromatic compounds during biodegradation could pose a continued or even increased environmental threat.

A thorough assessment would involve evaluating the toxicity, persistence, and mobility of each identified metabolite. The complete mineralization of this compound to inorganic products would represent the ideal and least impactful environmental outcome. However, the formation of stable, toxic intermediates would be a significant concern in bioremediation efforts.

Applications in Advanced Chemical Synthesis and Materials Science Research

A Linchpin in Advanced Organic Synthesis

The strategic placement of electron-withdrawing and donating groups on the aromatic ring of 4-Chloro-2-methoxy-6-nitrophenol makes it a highly valuable and reactive intermediate in a multitude of organic reactions. Chemists leverage its distinct properties to forge intricate molecular frameworks, highlighting its importance as a foundational building block in contemporary chemical research.

Forging Complexity: A Precursor for Heterocyclic Systems and Novel Aromatics

The reactivity of this compound lends itself to the synthesis of a diverse array of complex heterocyclic systems and novel aromatic compounds. The interplay of its functional groups allows for sequential and regioselective modifications, paving the way for the construction of elaborate molecular architectures. For instance, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

One notable example is the synthesis of quinoline (B57606) derivatives. While a direct synthesis from this compound is a topic of ongoing research, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from the related compound 4-methoxyaniline illustrates the potential pathways. bldpharm.comresearchgate.net This synthesis involves cyclization, nitration, and chlorination steps, yielding a key intermediate for quinoline-based inhibitors. bldpharm.comresearchgate.net The structural similarity suggests that this compound could serve as a valuable precursor in similar synthetic strategies.

Furthermore, this compound is instrumental in constructing complex molecules such as 2-methoxy-6-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol, showcasing its utility in creating intricate hydrazinylidene linkages within larger molecular frameworks. The ability to act as a scaffold for such complex substitutions underscores its significance in generating novel compounds with potential applications in various scientific domains.

A Building Block for Essential Industries: Agrochemical and Specialty Dye Intermediates

The chemical properties of this compound make it an important intermediate in the production of agrochemicals and specialty dyes. Although direct data for this specific compound is emerging, the closely related 4-chloro-2-nitrophenol (B165678) is a well-established precursor in these industries. innospk.com This compound serves as a critical building block for creating effective agrochemicals to enhance crop protection. innospk.com

In the dye industry, the chromophoric nitro group and the potential for forming extended conjugated systems make nitrophenols valuable intermediates. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring of this compound can be used to tune the color and fastness properties of the final dye molecules. The synthesis of various dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reduction of the nitro group in this compound to an amino group would provide a versatile intermediate for the synthesis of a range of azo dyes.

Crafting Tools for Discovery: Application in the Synthesis of Specialty Reagents for Pharmaceutical Research

The utility of this compound extends into the pharmaceutical industry, where it serves as a precursor for the synthesis of specialty reagents and complex molecular scaffolds for drug discovery. Its related compound, 4-chloro-2-nitrophenol, is a known intermediate in the production of drugs. innospk.com

The reactive nature of the functional groups on this compound allows for its incorporation into larger, more complex molecules with potential biological activity. For example, pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals, can be synthesized using intermediates that bear a resemblance to our subject compound. The synthesis of 2-Pyrimidinamine, 4-chloro-6-methoxy- is a testament to the utility of such chlorinated and methoxylated building blocks in medicinal chemistry. nih.gov The potential to modify the phenolic hydroxyl, the nitro, and the chloro groups provides a route to a diverse library of compounds for screening in drug discovery programs.

Engineering Materials and Probes for the Future

Beyond its role as a synthetic intermediate, the inherent properties of the nitrophenol moiety are being harnessed in the development of advanced functional materials and sensitive molecular probes. The electron-deficient nature of the nitro-substituted aromatic ring plays a crucial role in these applications.

The Dance of Light: Design of Optically Active Materials Incorporating Nitrophenol Moieties

The incorporation of nitrophenol units into larger molecular or polymeric structures is a promising strategy for the design of optically active materials. The strong dipole moment and the potential for charge-transfer interactions associated with the nitro group can lead to materials with interesting nonlinear optical (NLO) properties. These materials have potential applications in photonics and optoelectronics.

Research into the optical properties of nitrophenols has shown that they can be strong light absorbers. acs.org The photochemistry of these molecules is an active area of investigation, with studies exploring their excited-state dynamics and potential for applications in areas such as photoswitching. While direct synthesis of optically active materials from this compound is a developing field, the fundamental optical properties of the nitrophenol core suggest its potential in this area. The synthesis of optically active bicyclic derivatives of nitroimidazoles highlights the broader interest in creating chiral materials from nitro-containing heterocyclic compounds. mdpi.com

Sensing the Unseen: Exploration in the Development of Molecular Recognition Systems and Chemosensors

The electron-deficient aromatic ring of nitrophenols makes them excellent candidates for use in molecular recognition systems and chemosensors. These systems often rely on non-covalent interactions, such as hydrogen bonding and π-π stacking, to selectively bind to target analytes.

The development of sensors for the detection of nitrophenols themselves is an area of significant research, driven by their environmental relevance. These studies provide insights into the types of molecular interactions that can be exploited for sensing applications. For instance, fluorescent molecular clips have been designed to selectively bind to nitrophenols through a combination of hydrogen bonding and π-π stacking interactions. Furthermore, the unique optical properties of nitrophenol derivatives are being utilized in the development of ratiometric fluorescent probes for their detection. These examples demonstrate the potential of incorporating the this compound moiety into more complex sensor designs to detect a variety of analytes through similar molecular recognition principles.

Potential in Polymer and Dyes Research as a Monomer or Chromophore Component

The specific chemical architecture of this compound, which combines a reactive phenolic hydroxyl group with the strong electron-withdrawing and chromophoric nitro group, suggests its potential utility in the fields of polymer and dye chemistry. While direct and extensive research on this particular compound as a monomer or a primary chromophore is not widely documented, its structural features and the known applications of related compounds provide a basis for exploring its potential.

Potential as a Monomer in Polymer Synthesis

The presence of a phenolic hydroxyl group on this compound allows it to act as a potential monomeric unit in various polymerization reactions. Phenolic compounds are known to undergo polymerization through several mechanisms, including oxidative coupling and condensation reactions.

Enzymatic polymerization of phenolic compounds, often utilizing peroxidases, is a well-established method for creating phenol (B47542) polymers. nih.gov These reactions proceed through the formation of free radicals, which then spontaneously polymerize. nih.gov The substituents on the phenolic ring, such as the chloro, methoxy, and nitro groups in this compound, would be expected to influence the reactivity of the monomer and the properties of the resulting polymer, such as solubility, thermal stability, and its potential for further functionalization.

Furthermore, research into amphiphilic hyperbranched polymers has demonstrated the use of nitrophenol-containing structures. acs.orgacs.org These complex polymer architectures are synthesized using techniques like self-condensing vinyl polymerization (SCVP) and have applications in creating sensitive fluorescent probes. acs.org The incorporation of a nitrophenol derivative into such polymers highlights the compatibility of the nitrophenol moiety within complex polymer structures.

Role as a Chromophore Component in Dye Synthesis

The vibrant color associated with many organic dyes arises from the presence of one or more chromophores within their molecular structure. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible spectrum. The nitro group (-NO₂) is a well-known and powerful chromophore. stainsfile.com Its presence in a conjugated system, such as a benzene (B151609) ring, can lead to intensely colored compounds. stainsfile.com

The color of nitrophenols is often pH-dependent, a characteristic that makes them useful as pH indicators. For instance, 4-nitrophenol (B140041) is colorless below pH 5.4 but turns yellow above pH 7.5. wikipedia.org This color change is due to the deprotonation of the phenolic hydroxyl group, which alters the electronic structure and the delocalization of electrons within the molecule, thereby affecting the wavelength of light absorbed. wikipedia.org

Given that this compound possesses a nitro group attached to a phenolic ring, it inherently contains the structural elements of a chromophore. The specific color and light absorption properties would be influenced by the additional chloro and methoxy substituents on the ring.

While direct synthesis of dyes from this compound is not prominently reported, the use of structurally similar compounds as dye intermediates is known. For example, 2-Amino-4-chloro-6-nitrophenol is a recognized dye intermediate. dyestuffintermediates.com This suggests that this compound could potentially be converted, for instance through the reduction of its nitro group to an amino group, into a valuable precursor for the synthesis of various classes of dyes.

The following table summarizes the key functional groups of this compound and their potential roles in polymer and dye research.

| Functional Group | Potential Role in Polymers | Potential Role in Dyes |

| Phenolic Hydroxyl (-OH) | Reactive site for polymerization (e.g., condensation, oxidative coupling) | Modulates the chromophoric properties through pH-dependent ionization |

| Nitro Group (-NO₂) | Influences polymer properties; potential for post-polymerization modification | Acts as a strong chromophore, contributing to the color of the molecule |

| Chloro Group (-Cl) | Modifies polymer properties such as flame retardancy and solubility | Acts as an auxochrome, modifying the color and fastness of the dye |

| Methoxy Group (-OCH₃) | Influences polymer properties such as solubility and thermal stability | Acts as an auxochrome, influencing the color and properties of the dye |

Q & A

Q. How do steric and electronic effects of substituents modulate the compound’s interactions in biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., oxidoreductases). Validate with SPR or ITC to measure binding constants (KD). The chloro group enhances lipophilicity (logP calculations), while nitro groups may induce redox cycling in cellular assays (e.g., ROS detection via DCFH-DA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.